3-(4-nitro-1,3-dioxoisoindol-2-yl)-N-(oxolan-2-ylmethyl)propanamide
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Overview
Description
3-(4-nitro-1,3-dioxoisoindol-2-yl)-N-(oxolan-2-ylmethyl)propanamide is a synthetic organic compound that features a nitro group, an isoindole ring, and an oxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitro-1,3-dioxoisoindol-2-yl)-N-(oxolan-2-ylmethyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoindole Ring: Starting from a phthalic anhydride derivative, the isoindole ring can be formed through a condensation reaction with an amine.
Introduction of the Nitro Group: Nitration of the isoindole ring can be achieved using a mixture of concentrated nitric and sulfuric acids.
Attachment of the Oxolane Moiety: The oxolane group can be introduced via a nucleophilic substitution reaction using an appropriate oxolane derivative.
Formation of the Propanamide Linker: The final step involves the formation of the propanamide linker through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under appropriate conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products Formed
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving nitro and amide groups.
Medicine: Potential use in drug development due to its unique structural features.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group could undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
3-(4-nitro-1,3-dioxoisoindol-2-yl)propanamide: Lacks the oxolane moiety.
N-(oxolan-2-ylmethyl)propanamide: Lacks the nitro and isoindole groups.
Uniqueness
The presence of both the nitro group and the oxolane moiety in 3-(4-nitro-1,3-dioxoisoindol-2-yl)-N-(oxolan-2-ylmethyl)propanamide makes it unique compared to other similar compounds
Properties
IUPAC Name |
3-(4-nitro-1,3-dioxoisoindol-2-yl)-N-(oxolan-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6/c20-13(17-9-10-3-2-8-25-10)6-7-18-15(21)11-4-1-5-12(19(23)24)14(11)16(18)22/h1,4-5,10H,2-3,6-9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRBMCUQYXFLPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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